4-(1,3-Benzoxazol-2-yl)aniline
Overview
Description
Synthesis Analysis
The synthesis of 4-(1,3-Benzoxazol-2-yl)aniline and related compounds often involves the condensation of 2-aminophenols with carboxylic acids, aldehydes, or isocyanates under specific conditions. Microwave-assisted synthesis has been highlighted as an efficient technique for synthesizing benzoxazole derivatives, offering advantages in terms of reaction speed and environmental impact (Özil & Menteşe, 2020).
Molecular Structure Analysis
The molecular structure of 4-(1,3-Benzoxazol-2-yl)aniline, like other benzoxazoles, is characterized by a fused ring system that combines the properties of benzene and oxazole. The presence of the benzoxazole ring imparts rigidity to the molecule, influencing its electronic distribution and reactivity. Benzoxazinoids, closely related to benzoxazoles, have been studied for their structure and biosynthesis, providing insights into the molecular framework and functionality of these compounds (de Bruijn, Gruppen, & Vincken, 2018).
Chemical Reactions and Properties
Benzoxazole derivatives, including 4-(1,3-Benzoxazol-2-yl)aniline, participate in various chemical reactions, such as nucleophilic substitution and electrophilic aromatic substitution, due to the activated positions on the benzoxazole and aniline rings. The reactivity of these compounds can be further manipulated through functionalization at different positions on the benzoxazole ring (Vessally et al., 2017).
Scientific Research Applications
Antiprotozoal and Antimicrobial Activities
4-(1,3-Benzoxazol-2-yl)aniline derivatives have been explored for their biological activities, particularly in the domain of antiprotozoal and antimicrobial agents. Abdelgawad et al. (2021) conducted a study where benzoxazolyl aniline served as a privileged scaffold in a series of derivatives, showing promising results in antimalarial, antileishmanial, antitrypanosomal, and antimicrobial screenings. This suggests its potential in designing novel chemical entities for treating such infections (Abdelgawad et al., 2021).
Nonlinear Optical Applications
Szlachcic et al. (2017) explored the second-order nonlinear optical (NLO) susceptibilities of some substituted 4-(5-nitro-1,3-benzoxazol-2-yl)aniline chromophores. Embedded into photopolymer matrices, these compounds demonstrated potential in applications like second harmonic generation, influenced by their π-conjugated bonds. This research opens avenues in optoelectronics and photonics (Szlachcic et al., 2017).
Antimicrobial and Anti-inflammatory Agents
The synthesis of 2-substituted benzoxazole derivatives from 2-(benzo[d]oxazol-2-yl) aniline and their pharmacological evaluation for anti-inflammatory efficacy was carried out by Angajala and Subashini (2019). Their study indicated that some compounds exhibited significant anti-inflammatory properties, showcasing the therapeutic potential of these derivatives (Angajala & Subashini, 2019).
Photophysical and Fluorescent Properties
Phatangare et al. (2013) synthesized a series of fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives and evaluated their antimicrobial activity. Their findings highlight the utility of these compounds in fluorescence-based applications and their potential in antimicrobial treatments (Phatangare et al., 2013).
Synthesis of Novel Compounds and Catalysts
In synthetic chemistry, benzoxazole derivatives are utilized as intermediates or catalysts for the synthesis of various novel compounds. Bhagat et al. (2018) developed an efficient approach for synthesizing 2-substituted 1,3-benzazoles using diphosphorus tetraiodide as a catalyst. This study underscores the significance of benzoxazole derivatives in facilitating diverse synthetic pathways (Bhagat et al., 2018).
Electrochemical Applications
The electrochemical synthesis and characterization of novel polymers based on derivatives of aniline, including benzoxazole variants, has been studied by Shahhosseini et al. (2016). These polymers show promise in applications like dye-sensitized solar cells, indicating the role of benzoxazole derivatives in advanced material science (Shahhosseini et al., 2016).
Future Directions
properties
IUPAC Name |
4-(1,3-benzoxazol-2-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYQBYQGHHGXBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066665 | |
Record name | Benzenamine, 4-(2-benzoxazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49678845 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(1,3-Benzoxazol-2-yl)aniline | |
CAS RN |
20934-81-0 | |
Record name | 2-(p-Aminophenyl)benzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20934-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-(2-benzoxazolyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020934810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-(2-benzoxazolyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 4-(2-benzoxazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1,3-BENZOXAZOL-2-YL)ANILINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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